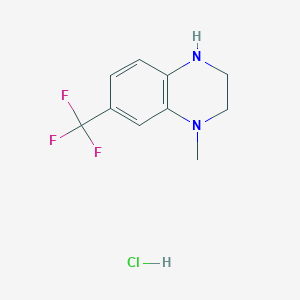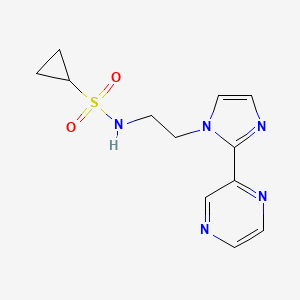
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a pyrazine ring, an imidazole ring, and a cyclopropane ring. Pyrazine and imidazole are both aromatic heterocycles, which are often found in biologically active compounds. The cyclopropane ring is a three-membered carbon ring, which is known for its strain and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR, IR, and MS, as well as X-ray crystallography for solid-state structures .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its specific functional groups. For instance, the imidazole ring is known to participate in various reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined by techniques such as melting point determination, solubility testing, and various spectroscopic methods .Aplicaciones Científicas De Investigación
Antibacterial Agents
Research has led to the synthesis of new heterocyclic compounds, including those with a sulfonamido moiety like N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanesulfonamide, showing potential as antibacterial agents. For instance, Azab, Youssef, and El-Bordany (2013) in their study synthesized compounds with high antibacterial activities, indicating the promise of such compounds in addressing bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Cyclooxygenase-2 (COX-2) Inhibitors
Penning et al. (1997) explored sulfonamide-containing 1,5-diarylpyrazole derivatives, such as this compound, for their effectiveness in blocking COX-2, both in vitro and in vivo. This research is significant in developing treatments for conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Green Synthesis Methods
Moosavi-Zare et al. (2013) utilized an environmentally friendly approach for synthesizing pyrazole derivatives, showcasing the application of green chemistry principles in the creation of compounds with a sulfonamido moiety (Moosavi‐Zare et al., 2013).
Ethylene Biosynthesis Inhibition
A 2017 study by Sun et al. revealed that pyrazinamide derivatives, closely related to this compound, can inhibit ethylene biosynthesis in plants. This finding opens avenues for regulating plant metabolism, especially in post-harvest scenarios (Sun et al., 2017).
Anti-Asthmatic Activities
Kuwahara et al. (1996) synthesized novel compounds, including imidazo[1,2-b]pyridazin-6-yl derivatives, demonstrating potent activity against bronchoconstriction, indicating their potential as anti-asthmatic agents (Kuwahara et al., 1996).
Selective Receptor Ligands
In 2016, Canale et al. investigated arylsulfonamide derivatives of (aryloxy)ethyl piperidines for their selectivity as 5-HT7 receptor ligands, demonstrating their potential in treating CNS disorders. This highlights the versatility of sulfonamide derivatives in pharmaceutical research (Canale et al., 2016).
Antimicrobial Agents
Darwish et al. (2014) synthesized heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents. This research underscores the significance of such compounds in developing new antimicrobial drugs (Darwish et al., 2014).
Mecanismo De Acción
Target of Action
Similar compounds with pyrazine and imidazole rings have been studied for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It is known that compounds with pyrazine and imidazole rings can interact with their targets to exert their effects
Biochemical Pathways
Compounds with similar structures have been shown to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Result of Action
Compounds with similar structures have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c18-20(19,10-1-2-10)16-6-8-17-7-5-15-12(17)11-9-13-3-4-14-11/h3-5,7,9-10,16H,1-2,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXWLSHWVGKPNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
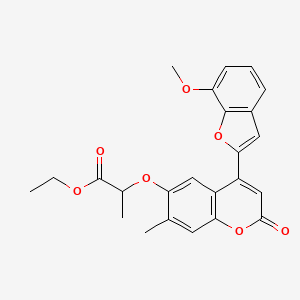
![1-[3-(Oxolan-2-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2888260.png)
![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2888261.png)
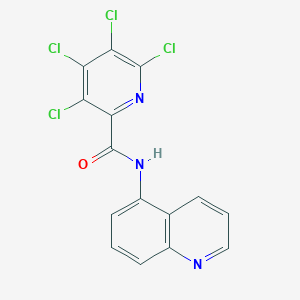

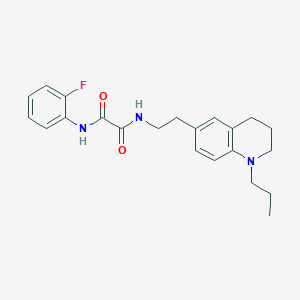
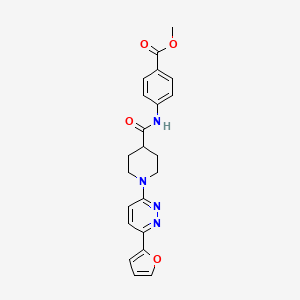
![5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
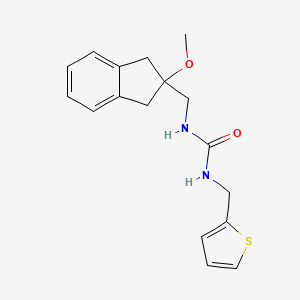
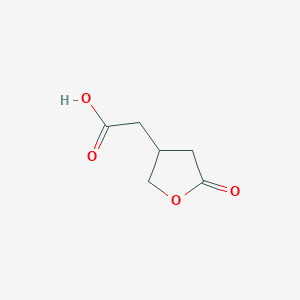
![4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888275.png)
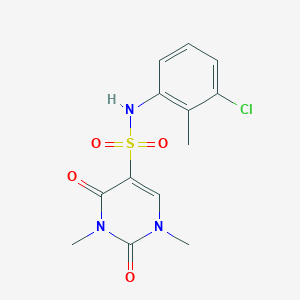
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-propoxyphenyl)methyl]propanamide](/img/structure/B2888279.png)
